

Application Notes and Protocols for PCSK9 Inhibitors in Animal Studies

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Compound of Interest

Compound Name: *Pcsk9-IN-31*

Cat. No.: *B15575832*

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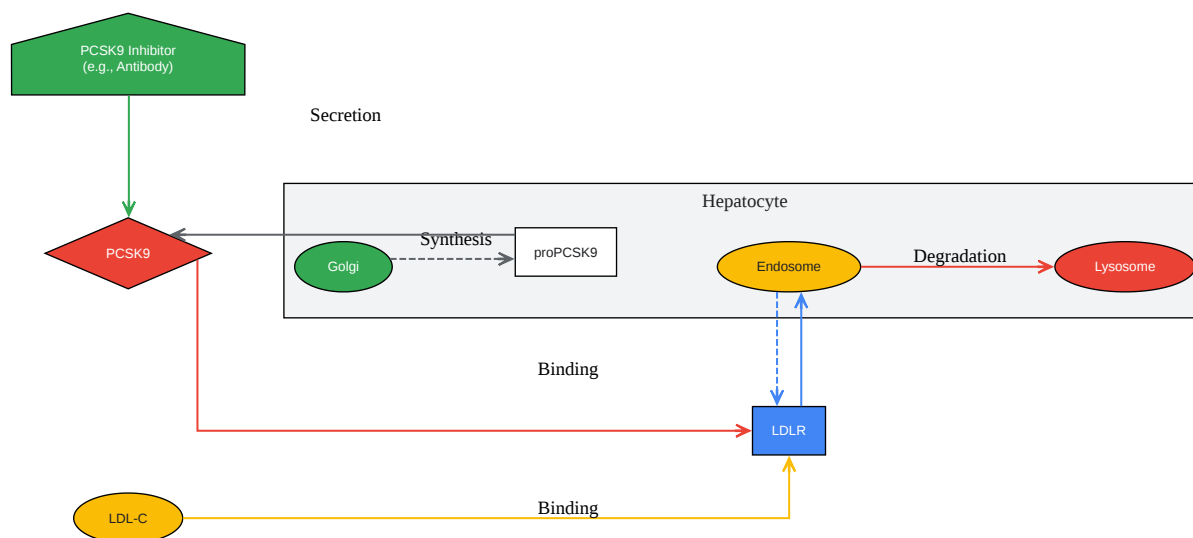
Disclaimer: The specific compound "**Pcsk9-IN-31**" was not identifiable in the conducted literature search. The following application notes and protocols are a synthesis of information on various proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors used in animal studies and are intended as a general guide for researchers, scientists, and drug development professionals.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL-C from the circulation. Inhibition of PCSK9 has emerged as a promising therapeutic strategy for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease. A variety of PCSK9 inhibitors, including monoclonal antibodies, small interfering RNAs (siRNAs), antisense oligonucleotides, and vaccines, have been evaluated in preclinical animal models. These studies are crucial for determining efficacy, pharmacokinetics, pharmacodynamics, and safety prior to clinical trials.

Signaling Pathway of PCSK9 and its Inhibition

The diagram below illustrates the mechanism of PCSK9-mediated LDLR degradation and how PCSK9 inhibitors block this process, leading to increased LDL-C clearance.



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